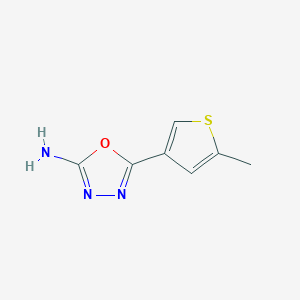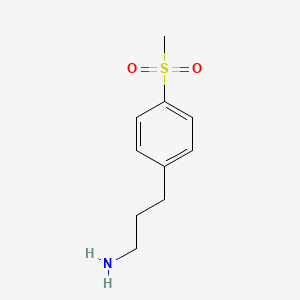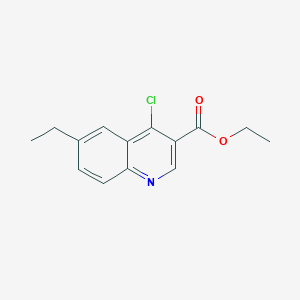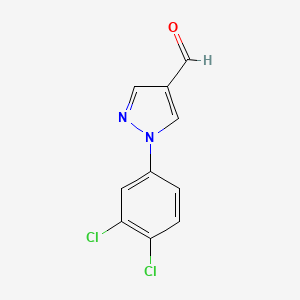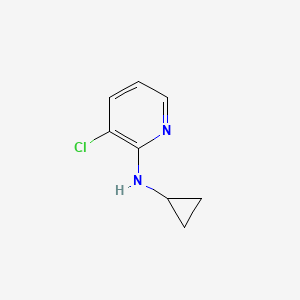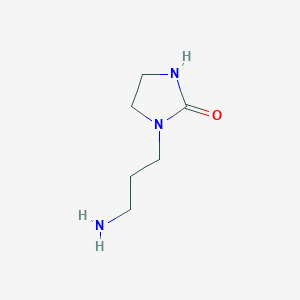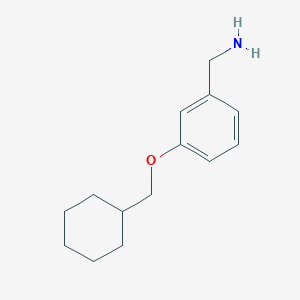
(3-(Cyclohexylmethoxy)phenyl)methanamine
Descripción general
Descripción
“(3-(Cyclohexylmethoxy)phenyl)methanamine” is a chemical compound with the molecular formula C14H21NO . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular weight of “this compound” is approximately 219.32 g/mol . The molecular structure consists of a phenyl ring attached to a methanamine group, with a cyclohexylmethoxy group attached to the phenyl ring .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Catalytic Applications
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and underwent C-H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These palladacycles have been characterized and show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have demonstrated unprecedented photocytotoxicity in red light, showing potential for use in cellular imaging and cancer treatment. These complexes have been ingested in the nucleus of HeLa and HaCaT cells, interacting favorably with DNA (Basu et al., 2014).
Antimicrobial Evaluation
Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited a variable degree of activity, suggesting potential applications in antimicrobial research (Visagaperumal et al., 2010).
Analytical Characterizations
The rise in new psychoactive substances available as 'research chemicals' has led to analytical characterizations of arylcyclohexylamines. Among these, N-alkyl-arylcyclohexylamines have been synthesized and characterized, aiding in the identification of new substances of abuse (Wallach et al., 2016).
Transfer Hydrogenation Reactions
(4-Phenylquinazolin-2-yl)methanamine was synthesized and reacted with ruthenium complexes for application in transfer hydrogenation of acetophenone derivatives. These complexes achieved excellent conversions and high turnover frequency (TOF) values, highlighting their efficiency in catalytic processes (Karabuğa et al., 2015).
Anticancer Activity of Metal Complexes
Palladium (Pd)II and platinum (Pt)II complexes using Schiff base ligands, including R-(phenyl)methanamine, have shown significant anticancer activity against various human cancerous and noncancerous cell lines. These complexes have strong DNA-binding affinity and demonstrated selective toxicity, making them promising in cancer research (Mbugua et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
[3-(cyclohexylmethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODMFYQUMLYILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651331 | |
| Record name | 1-[3-(Cyclohexylmethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019128-90-5 | |
| Record name | 1-[3-(Cyclohexylmethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


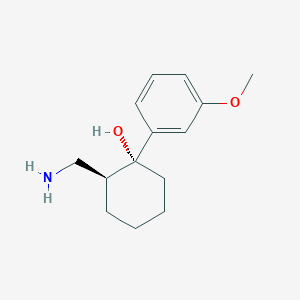
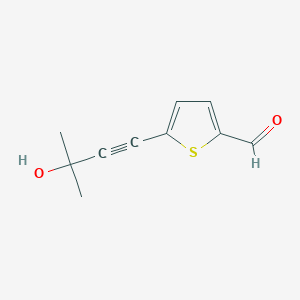
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]copper](/img/structure/B1497629.png)
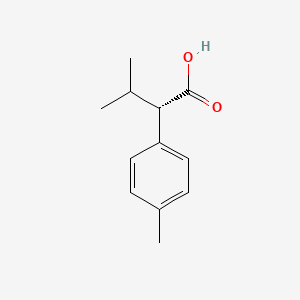
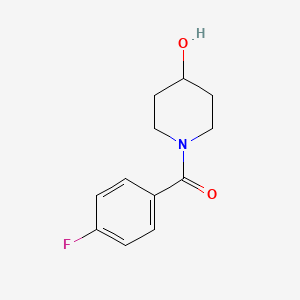
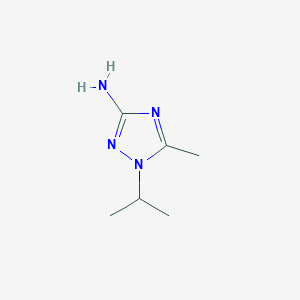
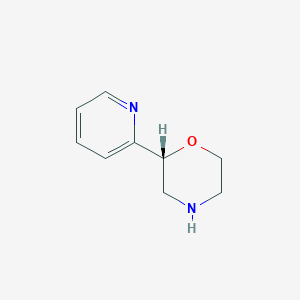
![1-[3-(4-Hydroxy-3-methoxyphenyl)-oxo-2-propenyl]-piperazine](/img/structure/B1497645.png)
